molecular formula C12H11N3O B13667220 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline

7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B13667220
M. Wt: 213.23 g/mol
InChI Key: KTKPZKFUPVZCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline is a synthetic organic compound designed for research and development applications. It belongs to the class of triazoloquinoline derivatives, which are recognized in medicinal chemistry as privileged scaffolds due to their versatile biological activities . The structure combines a quinoline core fused with a 1,2,4-triazole ring, further substituted with a methoxy group at the 7-position and a methyl group on the triazole nitrogen. This specific substitution pattern is of significant interest for structure-activity relationship (SAR) studies, as modifications at these positions are known to profoundly influence biological potency and selectivity . Research on closely related analogs has demonstrated that this chemical class possesses a broad spectrum of pharmacological properties. These include potent anticonvulsant activity, as shown by similar compounds in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests . Additionally, triazoloquinoline derivatives have been investigated for their anti-inflammatory and analgesic effects , as well as for antimicrobial activity through mechanisms such as the inhibition of bacterial DNA gyrase B and dihydrofolate reductase (DHFR) . More recent studies on structurally similar triazoloquinoxalines highlight potential applications as inhibitors of metabolic enzymes like α-amylase and α-glucosidase for antidiabetic research, and acetylcholinesterase (AChE) for anti-Alzheimer's research . The presence of the methoxy group can enhance lipophilicity and membrane permeability, which are critical parameters for pharmacokinetic optimization . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C12H11N3O/c1-8-13-14-12-6-3-9-7-10(16-2)4-5-11(9)15(8)12/h3-7H,1-2H3

InChI Key

KTKPZKFUPVZCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable catalyst, such as acetic acid, to yield the desired triazoloquinoline compound .

Industrial Production Methods:

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.

    Substitution: The methoxy group at the 7th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline is used as a building block for the synthesis of more complex molecules.

Biology:

In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Medicine:

In medicinal chemistry, 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives have been investigated for their pharmacological properties. These derivatives exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to bind to DNA and proteins is of particular interest in the development of new therapeutic agents .

Industry:

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structure-Activity Relationships (SARs)

  • Electron-donating groups (e.g., methoxy, alkoxy) : Enhance triazole ring electron density, improving receptor affinity but increasing toxicity .
  • Fluorinated substituents : Improve potency (e.g., 4-fluorobenzyloxy in ) via hydrophobic interactions and metabolic stability.
  • Position of substitution :
    • 7-position : Critical for anticonvulsant activity; larger groups (e.g., benzyloxy) improve potency but reduce solubility.
    • 5-position : Alkoxy groups increase activity but introduce neurotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclocondensation of precursor quinoline derivatives with triazole-forming reagents. For example, intermediates like 7-alkoxy-4,5-dihydro-[1,2,4]triazoloquinolines are synthesized via refluxing hydrazine derivatives with chloroacetic acid in alkaline media, followed by cyclization using thiocarbohydrazide or phenyl iodide(III) catalysts .
  • Key Variables : Solvent choice (e.g., ethanol vs. nitrobenzene), temperature (80–120°C), and catalyst type (e.g., Ir-based catalysts under visible light) critically affect regioselectivity and yield .

Q. How is the anticonvulsant activity of this compound evaluated in preclinical models?

  • Experimental Design : Anticonvulsant efficacy is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. ED50 values are calculated to compare potency, while neurotoxicity is evaluated via rotorod assays .
  • Data Interpretation : For example, derivatives with electron-donating groups (e.g., methoxy) at position 7 show lower ED50 values (e.g., 15 mg/kg in MES) compared to unsubstituted analogs .

Q. What structural features correlate with improved metabolic stability in triazoloquinoline derivatives?

  • SAR Insights : Methyl substitution at position 1 reduces oxidative metabolism by cytochrome P450 enzymes. Methoxy groups at position 7 enhance hydrophobicity, improving blood-brain barrier penetration .
  • Analytical Validation : Stability is confirmed via HPLC-MS in simulated gastric fluid (pH 2.0) and liver microsomal assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 7-Methoxy-1-methyl-triazoloquinoline derivatives for target-specific binding?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies interactions with GABAA receptors or voltage-gated sodium channels. For example, the triazole ring forms hydrogen bonds with Arg<sup>207</sup> in GABAA’s β3 subunit .
  • Validation : Binding affinity predictions (ΔG values) are correlated with in vivo anticonvulsant data to refine substituent selection .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo anticonvulsant activity?

  • Case Analysis : A derivative may show high in vitro GABA potentiation but poor in vivo efficacy due to pharmacokinetic limitations. Solutions include:

  • Prodrug Design : Esterification of polar groups (e.g., carboxylates) to enhance bioavailability .
  • Dosage Adjustments : Testing higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .
    • Data Triangulation : Cross-referencing metabolic half-life (t½) from LC-MS/MS studies with pharmacodynamic outcomes .

Q. How do substituent modifications at position 3 impact selectivity between anticonvulsant and proconvulsant effects?

  • Experimental Evidence : Bulky aryl groups (e.g., benzyl) at position 3 reduce proconvulsant risk by minimizing off-target binding to NMDA receptors. In contrast, smaller alkyl groups increase seizure susceptibility in scPTZ models .
  • Mechanistic Insight : Electrophysiological patch-clamp assays confirm that bulky substituents attenuate NMDA-mediated currents by 40–60% .

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